molecular formula C6H11N5O B3385298 Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- CAS No. 62400-57-1

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-

Cat. No.: B3385298
CAS No.: 62400-57-1
M. Wt: 169.19 g/mol
InChI Key: MJNGPLNGGSOMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (IUPAC name: 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide) is a synthetic organic compound featuring a propanamide backbone substituted with a methyl group at the α-carbon and a 2-methyl-2H-tetrazol-5-yl group as the amide substituent. This compound has garnered attention in structural biology and medicinal chemistry, particularly for its role in studying viral proteins. For example, it was co-crystallized with the SARS-CoV-2 Nsp3 macrodomain, a key enzyme involved in viral replication and immune evasion, to elucidate binding interactions and guide antiviral drug design . The tetrazole ring in its structure contributes to metabolic stability and hydrogen-bonding capabilities, which are critical for target engagement.

Properties

IUPAC Name

2-methyl-N-(2-methyltetrazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-4(2)5(12)7-6-8-10-11(3)9-6/h4H,1-3H3,(H,7,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNGPLNGGSOMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349802
Record name Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62400-57-1
Record name Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- typically involves the reaction of 2-methylpropanamide with a tetrazole derivative under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the propanamide and the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds .

Scientific Research Applications

Chemical Properties and Structure

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- features a propanamide backbone substituted with a 2-methyl-2H-tetrazole moiety. The tetrazole ring is known for enhancing the compound's reactivity and biological activity, making it an attractive candidate for drug development and other applications. The molecular formula is C6H11N5O, with a molecular weight of 169.19 g/mol .

Antimicrobial Activity

Research indicates that Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- exhibits significant antimicrobial properties. The tetrazole ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction may lead to effective therapeutic applications against bacterial infections .

Anticancer Potential

The compound has also shown promise in the field of oncology. Studies suggest that the unique structure of the tetrazole moiety can inhibit specific cancer cell lines by interfering with cellular signaling pathways. This makes it a candidate for further investigation as an anticancer agent .

GPR35 Agonism

Recent studies have focused on the role of tetrazole-containing compounds as GPR35 agonists. GPR35 is implicated in pain management and metabolic diseases. Compounds similar to Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- have been synthesized and tested for their ability to activate this receptor, showing promising results in enhancing receptor activity .

PPAR Agonism

The compound's potential as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist is noteworthy. PPARs are critical targets in managing metabolic disorders such as Type 2 diabetes mellitus (T2DM). Research has indicated that tetrazole derivatives can act as selective PPARγ agonists, which may lead to new therapeutic strategies for metabolic syndrome .

Materials Science Applications

The presence of the tetrazole ring enhances the compound's reactivity, making it suitable for various applications in materials science. Its unique chemical properties allow for its use in:

  • Polymer Chemistry: The compound can be utilized as a building block for synthesizing novel polymers with specific functional properties.
  • Coatings and Adhesives: Its reactivity can be harnessed to develop advanced coatings or adhesives that require specific chemical interactions for enhanced performance .

Synthesis and Production

The synthesis of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- typically involves coupling reactions between 2-methylpropanamide and tetrazole derivatives. Optimized reaction conditions using automated reactors can enhance yield and purity in industrial production settings .

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study demonstrated that derivatives of Propanamide containing the tetrazole moiety exhibited potent antimicrobial activity against various pathogens. The mechanism was attributed to enzyme inhibition related to cellular metabolism.
  • GPR35 Agonist Development:
    A series of derivatives were synthesized to evaluate their efficacy as GPR35 agonists. Results showed that modifications to the tetrazole structure significantly impacted agonistic activity, enhancing therapeutic potential in pain management.
  • PPARγ Activity Assessment:
    In vivo studies on tetrazole derivatives indicated significant glucose-lowering effects through PPARγ activation, surpassing traditional medications like pioglitazone in efficacy without adverse effects on body weight .

Mechanism of Action

The mechanism of action of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide are best understood when compared to analogs sharing the propanamide-tetrazole scaffold or related pharmacophores. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Application Reference
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide C₆H₁₁N₅O 181.19 α-methyl, 2-methyltetrazole SARS-CoV-2 Nsp3 macrodomain inhibitor
2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide C₁₁H₁₂ClN₅O₂ 281.70 4-chlorophenoxy, 1H-tetrazole Antidiabetic/dyslipidemia candidate
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O 335.40 2-ethylphenyl, 3-methylphenyl Not explicitly stated (structural analog)
Flutamide (2-methyl-N-[6-nitro-3-(trifluoromethyl)phenyl]propanamide) C₁₁H₁₁F₃N₂O₃ 276.22 6-nitro-3-(trifluoromethyl)phenyl Antiandrogen (prostate cancer therapy)
Naphthalen-2-yl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate C₃₄H₃₅N₅O₃ 561.67 Naphthalene, biphenyl-tetrazole Not explicitly stated (biopharmaceutical candidate)

Key Findings

The 4-chlorophenoxy substituent in Compound 1 () increases lipophilicity, which may enhance membrane permeability and bioavailability in metabolic disorder models .

Tetrazole Ring Dynamics :

  • The 2-methyl-2H-tetrazole isomer in the target compound exhibits greater metabolic stability than 1H-tetrazole analogs (e.g., Compound 1 in ) due to reduced susceptibility to ring-opening reactions .

Pharmacological Profiles :

  • Flutamide (), while structurally distinct, shares the propanamide core but replaces the tetrazole with a nitro-trifluoromethylphenyl group. This substitution confers antiandrogen activity, highlighting how substituent choice dictates target selectivity .
  • The naphthalene-biphenyl-tetrazole hybrid () demonstrates significantly higher molecular weight (561.67 g/mol) and complexity, suggesting applications in high-affinity protein interactions or sustained-release formulations .

Synthetic Feasibility :

  • Compounds with aryl-thiazole-triazole appendages () require multi-step syntheses involving click chemistry or Suzuki couplings, whereas the target compound’s synthesis likely involves simpler amide coupling or tetrazole cyclization .

Contradictions and Limitations

  • While 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide shows promise in antiviral studies, its pharmacokinetic data (e.g., half-life, clearance) remain unreported, unlike the well-characterized Compound 1 (), which has documented rat bioavailability .
  • The ethylphenyl-methylphenyl analog () lacks explicit biological data, limiting direct functional comparisons .

Biological Activity

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-, with the molecular formula C₆H₁₁N₅O and a molecular weight of 169.19 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- typically involves the reaction of 2-methylpropanamide with a tetrazole derivative. Common methods include the use of coupling reagents to facilitate the formation of the amide bond under controlled conditions. The compound is characterized by its unique tetrazole ring, which contributes to its distinctive chemical and biological properties.

Biological Activity

1. Antimicrobial Properties
Research indicates that Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including colon carcinoma and others . The mechanism appears to involve modulation of specific cellular pathways and interactions with enzymes crucial for cancer cell proliferation.

The biological activity of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- is primarily attributed to its interaction with biological targets such as enzymes and receptors. The tetrazole moiety is known to influence enzyme activity, potentially leading to inhibition or alteration of metabolic pathways that are pivotal in disease progression. This interaction may contribute to both its antimicrobial and anticancer effects.

Comparative Analysis

To better understand the uniqueness of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
Propanamide, 2-methyl-StructureBasic amide structure; limited biological activity
Propanamide, N-ethyl-2-methyl-StructureSimilar applications; less potent than tetrazole derivatives
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-StructureNotable antimicrobial and anticancer properties

Case Studies

Several case studies highlight the efficacy of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models compared to controls.
  • Cancer Cell Line Inhibition : Research involving various cancer cell lines found that treatment with this compound led to a marked decrease in cell viability and induced apoptosis.
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how this compound interacts with target proteins, revealing specific binding sites that could be exploited for drug development.

Q & A

Q. What are the common synthetic strategies for preparing 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide derivatives?

The synthesis typically involves two critical steps: (i) formation of the tetrazole ring and (ii) coupling with a propanamide backbone. For tetrazole formation, hydrazine derivatives react with nitriles or carbonyl compounds under acidic or thermal conditions . The propanamide moiety is introduced via nucleophilic substitution or acylation reactions. For example, coupling 2-methyltetrazole-5-amine with activated esters (e.g., chloroacetyl chloride) in the presence of a base like triethylamine yields the target compound. Reaction conditions (temperature, solvent, pH) must be tightly controlled to avoid side products . Purification often employs HPLC or recrystallization from propan-2-ol .

Q. How can researchers verify the structural integrity of synthesized 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide derivatives?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and tetrazole-propanamide connectivity .
  • IR spectroscopy : Peaks at ~1,650 cm1^{-1} (amide C=O) and ~1,550 cm1^{-1} (tetrazole ring) validate functional groups .
  • Elemental analysis : Agreement between calculated and observed C, H, N content (±0.4%) ensures purity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks .

Advanced Research Questions

Q. How do substituent variations on the tetrazole or propanamide moieties influence physicochemical and biological properties?

Substituents (e.g., halogen, methoxy, or aryl groups) alter electronic and steric profiles, impacting solubility, bioavailability, and target binding. For example:

  • Electron-withdrawing groups (e.g., -F, -Br) enhance metabolic stability but may reduce solubility .
  • Bulkier substituents (e.g., aryl thiazoles) improve receptor affinity but increase molecular weight, potentially hindering membrane permeability .
    To assess these effects, computational tools (e.g., molecular docking) predict binding modes, while in vitro assays (e.g., enzyme inhibition) quantify activity .

Q. How can researchers resolve contradictions in spectral or bioactivity data across structurally similar derivatives?

Discrepancies often arise from:

  • Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
  • Impurity interference : Re-purify compounds via column chromatography and re-test bioactivity .
  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and include positive/negative controls .

Q. What experimental designs are optimal for evaluating the therapeutic potential of this compound class?

A multi-tiered approach is recommended:

  • In silico screening : Molecular dynamics simulations predict binding stability to targets like cyclooxygenase-2 (COX-2) or kinases .
  • In vitro profiling :
    • Cytotoxicity : MTT assay on cancer/normal cell lines (e.g., HeLa vs. HEK-293) .
    • Enzyme inhibition : Measure IC50_{50} values against purified enzymes (e.g., COX-2, acetylcholinesterase) .
  • In vivo validation : Use murine models for anti-inflammatory or antitumor efficacy, monitoring pharmacokinetics (e.g., half-life via LC-MS) .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

Strategies include:

  • Catalyst screening : Transition metals (e.g., CuI) accelerate click chemistry for tetrazole-propanamide coupling .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

Data Analysis and Interpretation

Q. What analytical approaches are recommended for interpreting conflicting bioactivity results between structural analogs?

  • Structure-activity relationship (SAR) modeling : Use software like Schrödinger to correlate substituent properties (logP, polar surface area) with activity trends .
  • Dose-response curve normalization : Express data as % inhibition relative to a common reference compound to minimize inter-experiment variability .
  • Meta-analysis : Compare results across published studies (e.g., IC50_{50} values for COX-2 inhibition in derivatives with similar substituents) .

Q. How can researchers differentiate between on-target and off-target effects in biological assays?

  • Knockout/knockdown models : Use CRISPR-Cas9 to silence the putative target gene and assess residual activity .
  • Proteomic profiling : SILAC or TMT labeling identifies proteins interacting with the compound .
  • Competitive binding assays : Co-incubate with a known inhibitor to test for displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
Reactant of Route 2
Reactant of Route 2
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.